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Sirtuin Inhibitors Comparison

Get Quote

Feature Tenovin-1 Sirtinol EX-527 (Selisistat)
Primary SIRT1 and SIRT2 [1] [2] SIRT1 and SIRT2 [3] SIRT1 (Highly selective) [4]
Targets [3][5]
Potency Active at one-digit uM Moderate inhibitor [3] Potent, nanomolar range
(ICsolConc.) concentrations in cells [2] (ICs0 ~100 nM for SIRT1) [5]
Key Increases p53 protein levels Induces Promotes neuronal
Mechanisms and activity; inhibits cancer hyperacetylation of differentiation from
& Effects cell growth; shows efficacy in  p53; promotes pluripotent cells; increases
vivo; reduces renal and senescence-like acetylated p53 levels; blocks
hepatic fibrosis in models by ~ growth arrest and amplification of human
modulating oxidative stress, apoptosis in tumor papillomavirus [4] [3]
inflammation, and growth cells [3]
factor signaling [1] [6] [2]
Research Studied in cancer Studied in cancer Neurodegenerative disease
Applications  (melanoma, lymphoma), research (e.g., research (Huntington's

diabetic nephropathy, and
hepatic fibrosis models [1] [6]

[2]

leukemia, prostate
carcinoma) [3]

disease); neuronal
differentiation studies;
passed Phase Il clinical
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Feature Tenovin-1 Sirtinol EX-527 (Selisistat)

trials for Huntington's
disease [4] [3]

Selectivity Dual SIRT1/SIRT2 inhibitor; Dual SIRT1/SIRT2 Highly selective for SIRT1
Notes some studies note it can also  inhibitor [3] over SIRT2 and SIRT3 [4]
inhibit SIRT3 at higher [3]1[5]

concentrations [3]

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the core mechanism shared by these inhibitors and the key downstream

pathways affected in different disease models, particularly those involving Tenovin-1.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.nature.com/articles/srep34324
https://clinicalepigeneticsjournal.biomedcentral.com/articles/10.1186/s13148-016-0224-3
https://clinicalepigeneticsjournal.biomedcentral.com/articles/10.1186/s13148-016-0224-3
https://clinicalepigeneticsjournal.biomedcentral.com/articles/10.1186/s13148-016-0224-3
https://www.nature.com/articles/srep34324
https://clinicalepigeneticsjournal.biomedcentral.com/articles/10.1186/s13148-016-0224-3
https://www.mdpi.com/1424-8247/17/5/601
https://www.smolecule.com/products/s548219?utm_src=pdf-body
https://www.smolecule.com/products/s548219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

EI’enovin-l/Sirtinol/EX-SZ?]

SIRT1/2 Inhibition

Tenovin-1 Spe&ific Pathways (e\g., Renal/Hepatic Fibrosis)

Accumulation of o
Acetylated p53 | Oxidative Stress | p-EGFR, | p-PDGFRp 5 Atio

Apoptosis | p-STAT3

HSC Activation

L ECM Proteins

Reduced Fibrosis

Click to download full resolution via product page

Detailed Experimental Protocols

The supporting data for the comparisons above come from specific experimental models. Here are the

methodologies from key studies, which can serve as a reference for designing your own experiments.
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In Vitro Cell-Based Assays

e p53 Activation & Cell Viability (Tenovin-1): A primary screen identified compounds that activated a
p53-dependent reporter gene in mammalian cells. Hit compounds like Tenovin-1 were validated in
secondary assays: Western blot to measure increases in p53 and p21 protein levels within 2-6 hours
of treatment, and RT-PCR to confirm upregulation of p21 mRNA. Cell viability was assessed over 48-
96 hours using assays like MTT in various tumor cell lines (e.g., BL2 Burkitt's lymphoma, ARN8
melanoma) [2].

¢ Neuronal Differentiation (EX-527): Pluripotent P19 cells were treated with EX-527 for 9 days.
Differentiation into neurons was confirmed using immunocytochemistry with antibodies against
neuron-specific markers (Tujl, MAP2), Western blot analysis, and RT-PCR to show upregulation of
neuronal genes and downregulation of stemness genes (Oct4, Nanog) [4].

¢ Hepatic Stellate Cell Activation (Tenovin-1): The antifibrotic effect was studied in LX-2 human
hepatic stellate cells activated by TGF-B1 and in a simultaneous co-culture (SCC) system treated with
free fatty acids (FFA). Cells were treated with Tenovin-1, and the reduction in fibrosis markers (a-
SMA, collagen-1) was analyzed via Western blot and immunofluorescence [6].

In Vivo Animal Models

¢ High-Fat Diet (HFD) Induced Fibrosis (Tenovin-1): Male Zucker diabetic fatty (ZDF) rats were fed
an HFD for 10 weeks to induce diabetes and subsequent organ fibrosis. Tenovin-1 (45 mg/kg body
weight) was administered intraperitoneally for ten weeks. Key assessments included:

o Renal Function: Measuring blood urea nitrogen (BUN), serum creatinine (sCr), and urinary
protein [1].

o Hepatic Function: Analyzing serum biomarkers like ALT and AST [6].

o Oxidative Stress & Inflammation: Evaluating levels of antioxidants (glutathione, catalase),
lipid peroxidation (MDA), and pro-inflammatory cytokines (IL-6, IL-13, TNFa) in serum and
tissue homogenates [1] [6].

o Histopathology & Fibrosis: Kidney and liver tissues were examined for architectural changes,
collagen deposition (e.g., with Sirius Red stain), and expression of ECM proteins (collagen I,
fibronectin) [1] [6].

Key Insights for Researchers

¢ For Cancer Research with Wild-type p53: Tenovin-1 is a strong candidate due to its dual action on
p53 and oncogenic signaling pathways like EGFR/PDGFR/STATS3.
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e For Highly Selective SIRT1 Inhibition: EX-527 is the superior tool compound and has a clinical
track record for neurodegenerative research.

¢ For Fibrosis Studies: Tenovin-1 has emerging and promising in vivo data in metabolic disease
models affecting the kidney and liver, acting through a combination of anti-fibrotic, antioxidant, and
anti-inflammatory mechanisms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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